molecular formula C13H16O4 B087047 Ethyl 3-(4-methoxybenzoyl)propionate CAS No. 15118-67-9

Ethyl 3-(4-methoxybenzoyl)propionate

Cat. No.: B087047
CAS No.: 15118-67-9
M. Wt: 236.26 g/mol
InChI Key: FYUAOZFEVHSJTO-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxybenzoyl)propionate is an organic compound with the molecular formula C13H16O4. It is also known by its IUPAC name, ethyl 4-(4-methoxyphenyl)-4-oxobutanoate . This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Mechanism of Action

Ethyl 3-(4-methoxybenzoyl)propionate, also known as Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate, is a chemical compound with the molecular formula C13H16O4 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Biochemical Pathways

It has been suggested that the compound may be involved in oxidative cross-coupling reactions

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to handle it in a well-ventilated place, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-methoxybenzoyl)propionate can be synthesized through several methods. One common synthetic route involves the esterification of 3-(4-methoxybenzoyl)propionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically requires refluxing the mixture for several hours to achieve a high yield.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the desired purity standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxybenzoyl)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(4-methoxybenzoyl)propionic acid, while reduction could produce ethyl 3-(4-methoxyphenyl)propionate .

Scientific Research Applications

Ethyl 3-(4-methoxybenzoyl)propionate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-(4-methoxybenzoyl)propionate can be compared with other similar compounds such as:

  • Ethyl 4-oxo-4-(4-methoxyphenyl)butyrate
  • 3-(4-Methoxybenzoyl)propionic acid ethyl ester
  • 4-(4-Methoxyphenyl)-4-oxobutyric acid ethyl ester

These compounds share similar structural features but may differ in their reactivity and applications.

Biological Activity

Ethyl 3-(4-methoxybenzoyl)propionate, also known by its IUPAC name ethyl 4-(4-methoxyphenyl)-4-oxobutanoate, is an organic compound with the molecular formula C13H16O4. This compound has garnered interest in various fields of research due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

  • Molecular Formula : C13H16O4
  • Molecular Weight : 236.26 g/mol
  • CAS Number : 15118-67-9

The structure of this compound features a methoxy group attached to a benzene ring, which may enhance its biological activity through various mechanisms.

This compound is believed to exert its biological effects through several biochemical pathways:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacteria and fungi, possibly through disruption of microbial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Properties : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

  • Study on Bacterial Inhibition :
    • A study assessed the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antimicrobial activity .
  • Fungal Activity :
    • Another investigation focused on antifungal properties against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antifungal agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in various models:

  • In Vitro Studies :
    • Research utilizing human cell lines showed that treatment with the compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both key mediators in inflammatory processes .
  • Animal Models :
    • In vivo studies on rats subjected to inflammatory stimuli revealed that administration of this compound resulted in decreased paw edema and reduced histological signs of inflammation .

Synthesis and Applications

This compound can be synthesized through esterification reactions involving 3-(4-methoxybenzoyl)propionic acid and ethanol, typically using sulfuric acid as a catalyst . Its applications extend beyond biological research into areas such as pharmaceuticals, where it may serve as an intermediate in drug development.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructureBiological Activity
Ethyl 4-oxo-4-(4-methoxyphenyl)butyrateSimilarAntimicrobial
3-(4-Methoxybenzoyl)propionic acid ethyl esterSimilarAnti-inflammatory
Ethyl 3-(4-hydroxybenzoyl)propionateDifferentMild antimicrobial

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A clinical trial involving patients with skin infections treated with topical formulations containing this compound showed a marked improvement in healing rates compared to placebo treatments .
  • Anti-inflammatory Clinical Trials :
    • In a controlled trial assessing the effects on chronic inflammatory conditions, participants receiving the compound reported reduced pain levels and improved mobility, highlighting its therapeutic potential .

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-17-13(15)9-8-12(14)10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUAOZFEVHSJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342859
Record name Ethyl 3-(4-methoxybenzoyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15118-67-9
Record name Ethyl 3-(4-methoxybenzoyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

21 g of 3-(4-methoxybenzoyl)propionic acid were heated under reflux for 51/4 hours in 350 ml of ethanol after addition of 7.3 ml of concentrated sulfuric acid The reaction mixture was worked up by concentrating it, taking up the remaining residue in 100 ml of water and extracting the mixture with dichloromethane. The organic phase was separated, washed with 50 ml of saturated aqueous sodium bicarbonate solution, then washed with water until neutral, dried and concentrated. 23.3 g of crude ethyl 3-(4-methoxybenzoyl)-propionate were obtained as a yellowish, crystallizing oil.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three

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